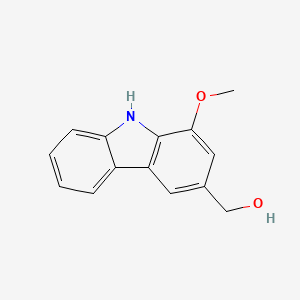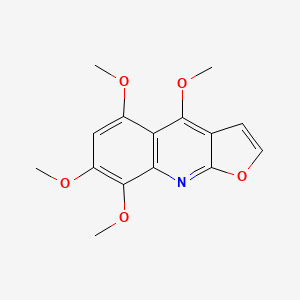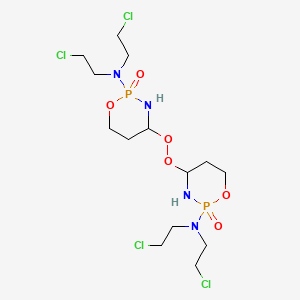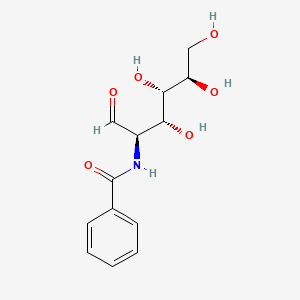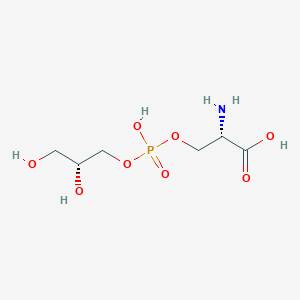
Sn-glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
L-Alpha-Glycerophosphorylserine can be synthesized through several methods. One common method involves the enzymatic deacylation of 1,2-diacyl-sn-glycero-3-phosphocholines using lipase . This process is optimized using response surface methodology to achieve high yields under specific conditions, such as a reaction time of 3.5 hours, temperature of 43°C, enzyme loading of 28.2 U/mL, substrate concentration of 51.5 mg/mL, and CaCl2 dosage of 1.9 mg/mL . Another method involves the chemical synthesis of phosphoryl choline from choline chloride and phosphoryl oxychloride, followed by the reaction with ®-(-)-3-chloro-1,2-propanediol under basic conditions .
Chemical Reactions Analysis
L-Alpha-Glycerophosphorylserine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-Alpha-Glycerophosphorylserine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, such as improving neurological function and cognitive recovery in patients with acute stroke or transient ischemic attack . Additionally, it is used in the food and pharmaceutical industries as a dietary supplement to enhance memory and cognition .
Mechanism of Action
The mechanism of action of L-Alpha-Glycerophosphorylserine involves its interaction with molecular targets and pathways in the body. It is known to interact with annexin A5 in humans . The compound can be metabolized into various metabolites that exert different effects on cellular processes. For example, it can be metabolized into trimethylamine N-oxide, which has been shown to promote atherosclerosis . It also affects the gut microbiota composition and inflammatory signaling pathways, such as NF-κB and MAPK .
Comparison with Similar Compounds
L-Alpha-Glycerophosphorylserine is similar to other glycerophospholipids, such as L-Alpha-Glycerylphosphorylcholine and phosphoethanolamines . it is unique in its specific structure and the presence of a phosphoserine moiety. This uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds. Other similar compounds include L-alpha-amino acids, dialkyl phosphates, and secondary alcohols .
Properties
Molecular Formula |
C6H14NO8P |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
InChI Key |
ZWZWYGMENQVNFU-UHNVWZDZSA-N |
Isomeric SMILES |
C([C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)O |
SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
Canonical SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


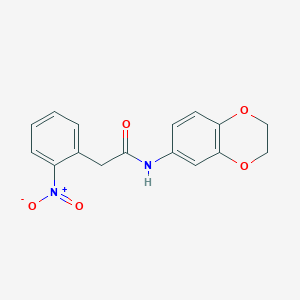

![Methyl 2,6-dideoxy-4-O-(5-{[3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoyl]oxy}-6-methyloxan-2-yl)-3-C-methylhexopyranoside](/img/structure/B1209380.png)
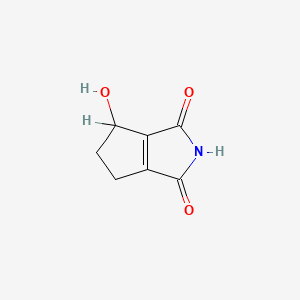
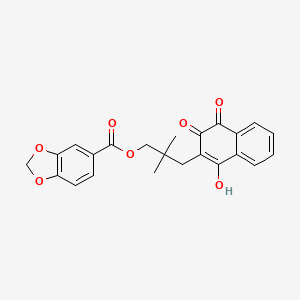

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)

